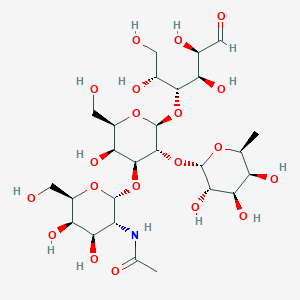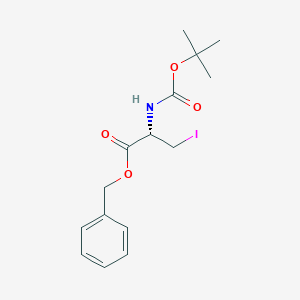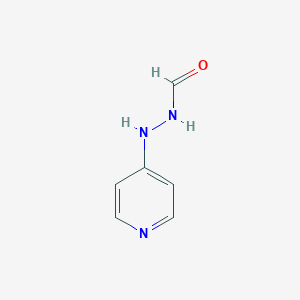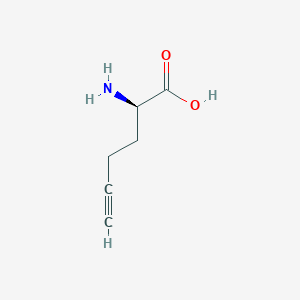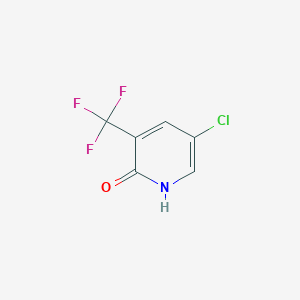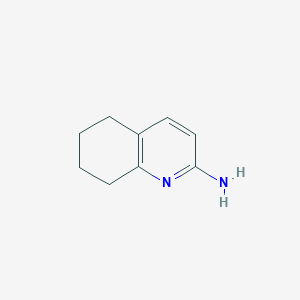
5,6,7,8-Tetrahydrochinolin-2-amin
Übersicht
Beschreibung
5,6,7,8-Tetrahydroquinolin-2-amine is a heterocyclic compound with the molecular formula C₉H₁₂N₂ It is a derivative of quinoline, featuring a partially saturated ring system
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydroquinolin-2-amine has several scientific research applications:
Wirkmechanismus
Target of Action
The primary targets of 5,6,7,8-Tetrahydroquinolin-2-amine are various cancer cells, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) . These cells play a crucial role in the progression of their respective cancers.
Mode of Action
5,6,7,8-Tetrahydroquinolin-2-amine interacts with its targets by exhibiting antiproliferative activity . The compound’s stereochemistry might impact its biological effect . The most active compound, ®-5a, was able to affect cell cycle phases .
Biochemical Pathways
The compound affects the cell cycle phases and induces mitochondrial membrane depolarization and cellular ROS production in A2780 cells . This suggests that the compound may be involved in the regulation of cell cycle and apoptosis pathways.
Result of Action
The result of the compound’s action is the inhibition of proliferation in various cancer cells . Specifically, the compound was able to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C
Biochemische Analyse
Biochemical Properties
It has been used in the synthesis of a variety of compounds and has shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under certain conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,6,7,8-Tetrahydroquinolin-2-amine can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the reduction of 2-nitroquinoline using hydrogen gas in the presence of a palladium catalyst can yield 5,6,7,8-tetrahydroquinolin-2-amine . Another method involves the cyclization of appropriate precursors under acidic conditions .
Industrial Production Methods
Industrial production of 5,6,7,8-tetrahydroquinolin-2-amine typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydroquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the ring system, producing fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: An aromatic nitrogen-containing heterocyclic compound with a similar structure but fully unsaturated.
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine: A derivative with a methyl group at the 2-position, showing different biological activities.
8-Amino-5,6,7,8-tetrahydroquinoline: Another derivative with an amino group at the 8-position, used in different chemical and biological studies.
Uniqueness
5,6,7,8-Tetrahydroquinolin-2-amine is unique due to its partially saturated ring system, which imparts different chemical reactivity and biological activity compared to fully aromatic quinoline derivatives. Its specific substitution pattern also allows for targeted modifications, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQUNUAMNCPZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)

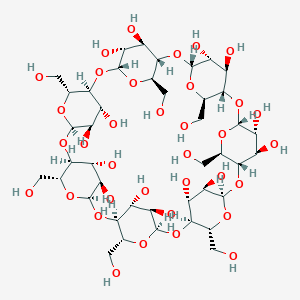

![2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B164699.png)
